

# Ampelopsin G: In Vitro Applications for Cancer Cell Line Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

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## Application Notes and Protocols for Researchers

**Ampelopsin G**, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention in oncological research for its potential as a chemotherapeutic agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting proliferation, inducing apoptosis, and suppressing metastasis in a variety of cancer cell lines, including breast, leukemia, glioma, and liver cancers.[1][3] This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of **Ampelopsin G** in a laboratory setting.

## Overview of Anti-Cancer Activity

**Ampelopsin G** exerts its anti-cancer effects through multiple mechanisms:

- **Induction of Apoptosis:** It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[4][5]
- **Cell Cycle Arrest:** **Ampelopsin G** can halt the cell cycle at different phases, such as the sub-G1 phase in HL60 leukemia cells and the S-phase in K562 leukemia cells, thereby inhibiting cell proliferation.[1][5]
- **Generation of Reactive Oxygen Species (ROS):** It can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[6][7]

- Induction of Endoplasmic Reticulum (ER) Stress: **Ampelopsin G** can trigger the ER stress pathway, evidenced by the upregulation of proteins like GRP78, p-PERK, and CHOP, ultimately leading to apoptosis.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Modulation of Signaling Pathways: It has been shown to regulate key signaling pathways involved in cancer progression, including the PI3K/AKT, NF-κB, and MAPK pathways.[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of **Ampelopsin G** across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of **Ampelopsin G** in Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (h)	IC50 (μM)	Reference
MDA-MB-231	Breast Cancer	24	41.07	<a href="#">[4]</a>
MCF-7	Breast Cancer	24	50.61	<a href="#">[4]</a>
HL60	Leukemia	24	60.77	<a href="#">[5]</a>
HL60	Leukemia	48	45.1	<a href="#">[5]</a>
K562	Leukemia	24	156.2	<a href="#">[5]</a>
K562	Leukemia	48	135.2	<a href="#">[5]</a>

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Table 2: Effective Concentrations of **Ampelopsin G** for Inducing Apoptosis

Cell Line	Cancer Type	Concentration Range (μM)	Incubation Time (h)	Observed Effect	Reference
MCF-7	Breast Cancer	20, 40, 60, 80	24	Dose-dependent increase in apoptosis	<a href="#">[6]</a> <a href="#">[7]</a>
MDA-MB-231	Breast Cancer	20, 40, 60, 80	24	Dose-dependent increase in apoptosis	<a href="#">[6]</a> <a href="#">[7]</a>
U251	Glioma	0, 25, 50, 100	24	Upregulation of JNK expression	<a href="#">[1]</a>
A172	Glioma	0, 25, 50, 100	24	Upregulation of JNK expression	<a href="#">[1]</a>

## Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of **Ampelopsin G**.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **Ampelopsin G** on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Ampelopsin G** (stock solution in DMSO)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Ampelopsin G** in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted **Ampelopsin G** solutions. Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by **Ampelopsin G**.

#### Materials:

- Cancer cell line of interest
- 6-well plates

- **Ampelopsin G**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **Ampelopsin G** for the desired time.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a new tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

## Western Blot Analysis

This protocol is for examining the effect of **Ampelopsin G** on protein expression levels in signaling pathways.

Materials:

- Cancer cell line of interest
- 6-well plates
- **Ampelopsin G**
- RIPA lysis buffer with protease and phosphatase inhibitors

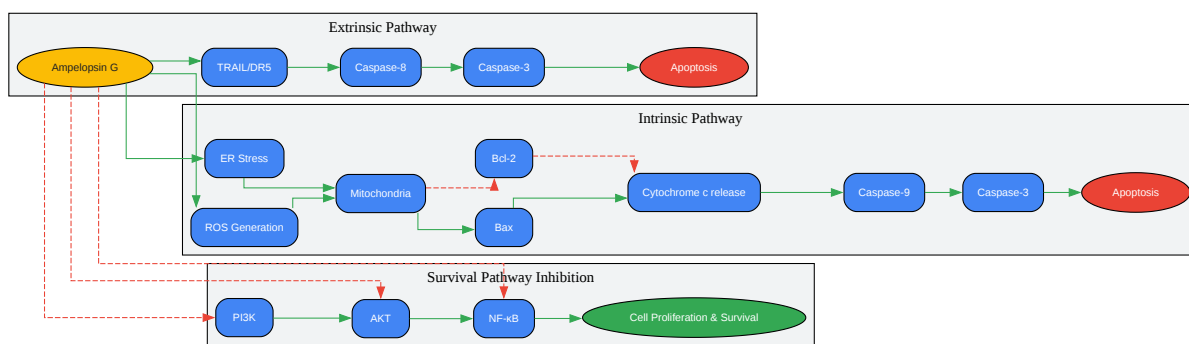
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-AKT, AKT, p-NF-κB, NF-κB)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

#### Procedure:

- Treat cells with **Ampelopsin G** as described previously.
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay. [\[6\]](#)
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

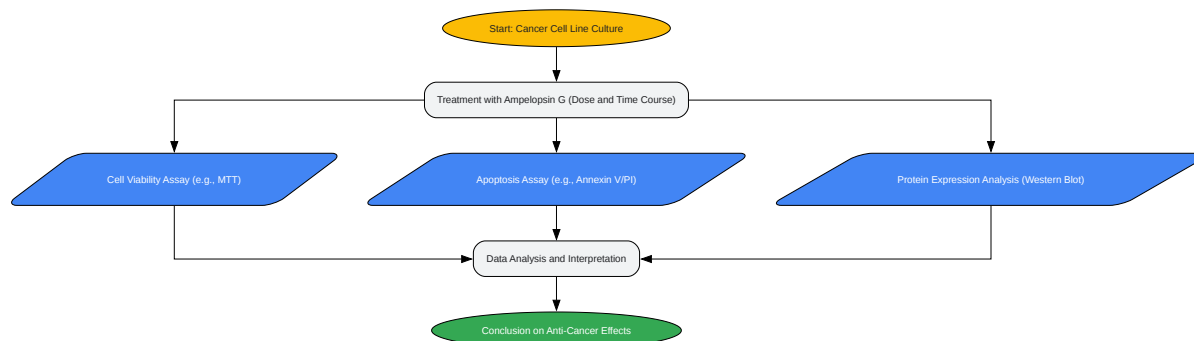
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Ampelopsin G** and a general experimental workflow for its in vitro evaluation.



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Caption: **Ampelopsin G** induced signaling pathways in cancer cells.



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Caption: General workflow for in vitro evaluation of **Ampelopsin G**.

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- To cite this document: BenchChem. [Ampelopsin G: In Vitro Applications for Cancer Cell Line Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#ampelopsin-g-application-in-in-vitro-cancer-cell-line-studies]

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